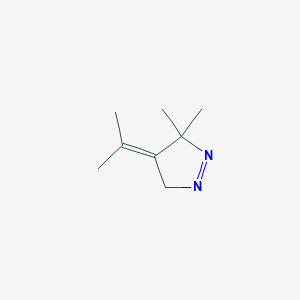
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a dimethyl group and a propan-2-ylidene substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method includes the condensation of 3,3-dimethyl-2-butanone with hydrazine hydrate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato: This compound shares a similar structural motif but contains sulfur atoms instead of nitrogen.
3,3-Dimethyl-4-(propan-2-ylidene)nonane: This compound has a similar carbon skeleton but lacks the pyrazole ring.
Uniqueness
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole is unique due to its specific arrangement of nitrogen atoms within the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
106251-08-5 |
|---|---|
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-propan-2-ylidene-3H-pyrazole |
InChI |
InChI=1S/C8H14N2/c1-6(2)7-5-9-10-8(7,3)4/h5H2,1-4H3 |
Clave InChI |
ZTZAXVOWNSYRAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CN=NC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















